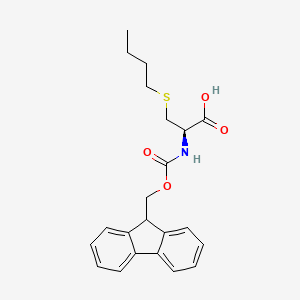

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-L-cysteine

Description

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-L-cysteine (hereafter referred to as Fmoc-S-butyl-L-cysteine) is a protected cysteine derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary α-amino protector, removable under basic conditions (e.g., piperidine), while the S-butyl moiety protects the thiol side chain during synthesis. This compound enables selective deprotection strategies, critical for synthesizing peptides with disulfide bonds or reactive cysteine residues.

Properties

Molecular Formula |

C22H25NO4S |

|---|---|

Molecular Weight |

399.5 g/mol |

IUPAC Name |

(2R)-3-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C22H25NO4S/c1-2-3-12-28-14-20(21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,2-3,12-14H2,1H3,(H,23,26)(H,24,25)/t20-/m0/s1 |

InChI Key |

AQUAKYYNRFLMPW-FQEVSTJZSA-N |

Isomeric SMILES |

CCCCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CCCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Protection of the Amino Group with Fmoc

- The amino group of L-cysteine is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions, typically in the presence of a base such as triethylamine or sodium bicarbonate in an organic solvent like dioxane or tetrahydrofuran (THF).

- This step forms the Fmoc-carbamate, which is base-labile and orthogonal to acid-labile side chain protecting groups, allowing selective deprotection during peptide synthesis.

Alkylation of the Thiol Group with Butyl

- The thiol (-SH) group of cysteine is selectively alkylated with a butyl halide (e.g., butyl bromide or butyl iodide) to form the S-butyl thioether.

- This alkylation is typically performed under mild basic conditions to avoid side reactions, using bases such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF (dimethylformamide).

- The reaction conditions are optimized to prevent over-alkylation or racemization of the chiral center.

Purification and Characterization

- After synthesis, the product is purified by recrystallization or chromatographic techniques (e.g., reverse-phase HPLC) to achieve high purity (>98%).

- Characterization is performed using NMR spectroscopy, mass spectrometry, and HPLC to confirm the structure and purity.

Detailed Synthetic Route Summary

| Step | Reaction | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Fmoc protection of amino group | Fmoc-Cl, triethylamine, dioxane/THF, 0-25°C | Protect amino group as Fmoc-carbamate | Base-labile protecting group for SPPS |

| 2 | Thiol alkylation | Butyl bromide, K2CO3 or NaH, DMF, room temp | Introduce butyl group on sulfur | Selective alkylation, avoid racemization |

| 3 | Purification | Recrystallization or HPLC | Obtain pure product | Purity >98% confirmed by HPLC |

| 4 | Characterization | NMR, MS, HPLC | Confirm structure and purity | Essential for quality control |

Research Findings and Notes

- The Fmoc group is favored in peptide synthesis due to its mild deprotection conditions and compatibility with acid-labile side chain protecting groups such as tert-butyl derivatives.

- The S-butyl modification stabilizes the cysteine residue by preventing disulfide bond formation during synthesis and storage, enhancing peptide synthesis efficiency.

- The orthogonality of the Fmoc and S-butyl groups allows for selective deprotection and functionalization in multi-step peptide assembly.

- The compound is heat sensitive and should be stored refrigerated (0–10°C) to maintain stability.

- The synthetic approach avoids harsh acidic or basic conditions that could cause racemization or side reactions, preserving the stereochemical integrity of the L-cysteine residue.

Comparative Analysis with Related Compounds

| Compound | Amino Protection | Thiol Protection | Molecular Weight (g/mol) | Application Notes |

|---|---|---|---|---|

| This compound | Fmoc | Butyl | 399.5 | Enhanced stability, used in SPPS for cysteine residues |

| N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(tert-butyl)-L-cysteine | Fmoc | tert-Butyl | 399.5 | Commonly used, acid-labile thiol protection |

| tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate | Fmoc | tert-Butyl (carboxyl) | Varies | Protects carboxyl group, different amino acid |

The butyl protection on sulfur offers a more hydrophobic and sterically less hindered alternative to the tert-butyl group, which can influence peptide folding and solubility.

Chemical Reactions Analysis

Types of Reactions

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-L-cysteine undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the cysteine moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bonds can be reduced to thiols.

Substitution: The Fmoc group can be removed under basic conditions to expose the amino group for further reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.

Substitution: The Fmoc group is typically removed using piperidine in a suitable solvent.

Major Products

The major products formed from these reactions include deprotected cysteine derivatives, oxidized sulfur compounds, and substituted amino acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Peptide Synthesis

Fmoc Protection Strategy

The N-Fmoc group serves as a protecting group for the amino function during peptide synthesis. This method allows for the selective deprotection of the Fmoc group under mild basic conditions, facilitating the assembly of complex peptides without the risk of side reactions that can occur with harsher conditions. The use of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-L-cysteine in solid-phase peptide synthesis (SPPS) has been shown to enhance yields and purity of the resulting peptides .

Case Study: Synthesis of Bioactive Peptides

A notable application involves the synthesis of bioactive peptides that exhibit antimicrobial properties. Researchers have successfully incorporated N-Fmoc-S-(tert-butyl)-L-cysteine into peptide sequences that target bacterial membranes, demonstrating its effectiveness in creating novel antimicrobial agents .

Medicinal Chemistry

Drug Development

this compound has been explored in drug development, particularly in designing inhibitors for various enzymes. Its structure allows for the modulation of biological activity through strategic incorporation into lead compounds. For example, studies have indicated its potential as a scaffold for developing inhibitors against proteases involved in viral infections .

Case Study: Inhibition of Viral Proteases

In a recent study, researchers synthesized a series of compounds based on N-Fmoc-S-(tert-butyl)-L-cysteine to evaluate their inhibitory effects on specific viral proteases. The results showed promising activity, leading to further optimization and testing in cellular models .

Structural Biology

Protein Engineering

This compound is also significant in structural biology for its role in protein engineering. The incorporation of N-Fmoc-S-(tert-butyl)-L-cysteine into proteins can facilitate the introduction of unique functionalities and improve solubility and stability. This is particularly useful when studying protein interactions and dynamics using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy .

Case Study: Protein Folding Studies

Research utilizing this compound has contributed to understanding protein folding mechanisms. By substituting cysteine residues with this derivative, scientists were able to analyze folding pathways and identify intermediate states more effectively than with native cysteine residues .

Mechanism of Action

The mechanism of action of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-L-cysteine involves its role as a protected cysteine derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation. The butyl group on the sulfur atom can influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Substituent Size and Steric Effects

- S-tert-butylthio (StBu) : The disulfide bond in Fmoc-S-tert-butylthio-L-cysteine provides reversible protection, enabling post-synthetic disulfide bridge formation. Its moderate steric hindrance balances reactivity and stability .

- S-trityl : The triphenylmethyl group offers exceptional steric protection, preventing undesired oxidation or side reactions. However, its bulkiness may hinder coupling efficiency in peptide elongation steps .

- S-benzyl : Less bulky than trityl, benzyl permits faster deprotection (e.g., via Na/NH3), but its aromaticity reduces solubility in aqueous systems .

Biological Activity

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-L-cysteine (Fmoc-S-butyl-L-cysteine) is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its synthesis, structural properties, and biological evaluations, particularly focusing on its role as a pharmaceutical agent.

1. Structural Properties

Fmoc-S-butyl-L-cysteine is characterized by the following molecular properties:

- Molecular Formula : C22H25NO4S

- Molecular Weight : 399.51 g/mol

- CAS Number : 67436-13-9

- Melting Point : 138°C

- Purity : ≥98.0% (HPLC analysis)

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups from undesired reactions during chemical transformations.

2. Synthesis

The synthesis of Fmoc-S-butyl-L-cysteine typically involves the following steps:

- Protection of the Amino Group : The amino group of L-cysteine is protected using Fmoc-Cl to yield Fmoc-S-butyl-L-cysteine.

- Purification : The product is purified using techniques such as HPLC to ensure high purity levels.

3.1 Antioxidant Properties

Fmoc-S-butyl-L-cysteine has been studied for its antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. Research indicates that compounds with sulfur-containing groups can scavenge free radicals effectively, contributing to cellular protection against oxidative damage.

3.2 Anticancer Activity

Recent studies have explored the anticancer potential of Fmoc-S-butyl-L-cysteine. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colorectal cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest.

3.3 Enzyme Inhibition

Fmoc-S-butyl-L-cysteine has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been identified as a competitive inhibitor of cysteine proteases, which play roles in various physiological processes and disease states.

4. Case Studies

Several case studies have highlighted the biological activity of Fmoc-S-butyl-L-cysteine:

- Case Study 1 : A study conducted on the effects of Fmoc-S-butyl-L-cysteine on MCF-7 cells demonstrated a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.

- Case Study 2 : Research involving animal models indicated that administration of Fmoc-S-butyl-L-cysteine significantly reduced tumor growth rates compared to control groups, reinforcing its therapeutic potential.

5. Conclusion

This compound represents a promising compound with notable biological activities, particularly in the realms of antioxidant defense and anticancer therapy. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic applications.

Q & A

Q. What are the recommended storage conditions for N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-L-cysteine to ensure stability?

The compound should be stored in a cool, dry environment, protected from moisture and light. Safety data sheets recommend maintaining stable temperatures (e.g., room temperature or as specified by the supplier) and using airtight containers to prevent degradation. Exposure to strong acids, bases, or oxidizing agents must be avoided to preserve its integrity .

Q. What safety protocols are essential when handling this compound in the laboratory?

Personal protective equipment (PPE), including lab coats, nitrile gloves, and safety goggles, is mandatory. Use fume hoods to minimize inhalation risks, as the compound is classified for acute toxicity (Category 4) via oral, dermal, and inhalation routes. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse thoroughly for 15 minutes and seek medical attention. Spills should be contained using inert absorbents and disposed of as hazardous waste .

Q. How is this compound typically synthesized, and what role does the Fmoc group play?

The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amine moiety during solid-phase peptide synthesis (SPPS). Synthesis involves coupling Fmoc-protected cysteine derivatives to resin-bound peptides under basic conditions (e.g., using piperidine for deprotection). The S-butyl group on cysteine provides stability against oxidation, which is critical for maintaining thiol functionality during synthesis .

Advanced Research Considerations

Q. What analytical methods are most effective for characterizing purity and structural integrity post-synthesis?

High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity, while mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight and structural identity. Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C, is used to verify regiochemical placement of the Fmoc and S-butyl groups. Purity ≥95% is typically required for research-grade material .

Q. How does the S-butyl group influence the reactivity of cysteine in peptide synthesis compared to other thiol-protecting groups?

The S-butyl group offers superior oxidation resistance compared to trityl (Trt) or methylbenzyl (Meb) groups, making it ideal for long-duration SPPS. However, its bulkiness may reduce coupling efficiency in sterically hindered sequences. Alternative groups like tert-butylthio (in similar derivatives) balance stability with reactivity but require harsher deprotection conditions (e.g., strong acids) .

Q. What experimental challenges arise when scaling up synthesis, and how can they be mitigated?

Scaling up may exacerbate issues like racemization or incomplete deprotection. Optimizing reaction parameters—such as temperature (0–25°C), coupling reagent concentration (e.g., HBTU/HOBt), and resin swelling in solvents like DMF—can improve yields. Monitoring by Kaiser or Ellman tests ensures complete Fmoc removal and free thiol availability .

Q. How should researchers address discrepancies in reported toxicity data for this compound?

While acute toxicity is documented (Category 4), chronic effects remain understudied. Researchers should adopt the precautionary principle: use the lowest viable quantities, implement rigorous exposure controls, and consult updated safety assessments. Contradictions in ecological data (e.g., biodegradability) necessitate adherence to institutional disposal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.